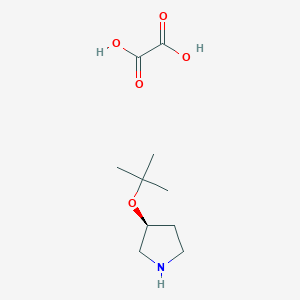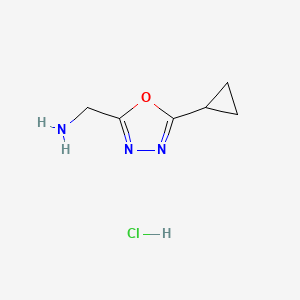
(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid
Overview
Description
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine and its derivatives, such as (3S)-3-(tert-butoxy)pyrrolidine, have garnered significant interest in drug discovery due to their versatility as scaffolds for biologically active compounds. The saturated five-membered ring structure of pyrrolidine offers efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. These features have led to the development of a wide range of bioactive molecules with target selectivity. Researchers have focused on synthetic strategies for ring construction and functionalization of preformed pyrrolidine rings, highlighting the importance of stereoisomerism and spatial orientation of substituents in achieving diverse biological profiles. This comprehensive analysis underscores the potential of pyrrolidine derivatives in designing new compounds across various therapeutic areas (Li Petri et al., 2021).
Oxalic Acid in Atmospheric Aerosols
Oxalic acid plays a pivotal role in atmospheric chemistry, particularly within aerosols. It is the most abundant and ubiquitous diacid, primarily formed via atmospheric oxidation of higher homologues and pollution-derived organic precursors. The presence of oxalic acid in aerosols is significant due to its impact on cloud condensation nuclei properties and potential effects on climate forcing. Studies have explored its molecular distributions, sources, formation pathways, and geographical variability, offering insights into its environmental significance. The formation and aging process of oxalic acid, including isotopic analyses, provide valuable information for understanding atmospheric aging and photochemical oxidation processes (Kawamura & Bikkina, 2016).
Applications in Synthesis of N-Heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, are renowned chiral auxiliaries in the stereoselective synthesis of amines and N-heterocycles. Tert-butanesulfinamide, in particular, has emerged as a crucial reagent in asymmetric synthesis, facilitating the creation of structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are foundational elements in many natural products and pharmaceuticals, demonstrating the significant role of tert-butanesulfinamide in modern synthetic chemistry (Philip et al., 2020).
Mechanism of Action
Target of Action
It’s known that tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry .
Mode of Action
The compound interacts with its targets through the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This interaction results in changes to the target compounds, enhancing their reactivity and enabling further chemical transformations .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds is a key step in many synthetic organic chemistry processes . This can influence various biochemical pathways, particularly those involving the biodegradation and biosynthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the efficient and versatile introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This can enable a range of chemical transformations, contributing to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid can be influenced by various environmental factors. For instance, the use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the compound’s action compared to batch processes .
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXVLLXTWMPDA-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1CCNC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)
![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)


![Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride](/img/structure/B1379361.png)



![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)